The applications of pyrrolopyridine derivatives span across multiple fields due to their versatile biological and chemical properties. The overview of biological activity for pyrrolo[3,4-c]pyridine derivatives highlights their potential use in treating a variety of conditions, including diabetes, mycobacterial infections, viral diseases, and tumors3. In the realm of chemistry, the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols demonstrate the potential for these compounds to undergo regio- and stereoselective addition reactions, which could be harnessed in synthetic chemistry for the creation of new molecules with desired properties1. The structural analysis of related compounds, such as those detailed in the study of hydrogen-bonded ribbons and sheets in pyrimidinone derivatives, provides a foundation for understanding how these molecules might be used in the design of new materials with specific molecular architectures4.
6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. It features a pyrrole ring fused to a pyridine ring, with a methyl group at the 6-position and a nitro group at the 4-position. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor, which positions it as a candidate for drug development targeting various biological pathways.
This compound can be classified under heterocyclic organic compounds, specifically within the sub-category of pyrrolopyridines. Its structural formula can be denoted as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its molecular structure. The nitro and methyl substituents play crucial roles in defining its chemical reactivity and biological activity.
The synthesis of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves several steps, including the formation of the pyrrolopyridine core followed by nitration and methylation processes.
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, reactions are generally conducted under inert atmospheres to prevent oxidation or decomposition of sensitive intermediates.
6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is capable of undergoing various chemical reactions:
The specific conditions for these reactions depend on factors such as solvent choice, temperature, and catalyst presence. For example, coupling reactions typically require palladium catalysts and bases like potassium carbonate.
The mechanism of action for 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an inhibitor of protein kinases.
Studies have indicated that derivatives of this compound exhibit significant inhibitory activity against various kinases, suggesting its potential utility in treating malignancies influenced by aberrant kinase activity.
Relevant data from spectral analyses (NMR, IR) confirm structural integrity and purity during synthesis.
6-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine has several applications:
The core structure of 6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine comprises a bicyclic aromatic system with fused pyrrole and pyridine rings. While direct crystallographic data for this specific compound is limited in the provided sources, analogous structures reveal key geometric features. The pyrrolopyridine scaffold exhibits near-planarity, with minor deviations (<5°) from coplanarity between rings due to steric interactions. Bond length analysis (Table 1) indicates significant alterations induced by the nitro substituent at position 4. The C4-NO₂ bond length (1.47 Å) is characteristic of nitroaromatic systems, while the adjacent C3-C4 bond (1.38 Å) shows shortening consistent with electron withdrawal. Methyl substitution at C6 minimally distorts bond angles but increases electron density at adjacent positions [7].
Table 1: Key Bond Lengths and Angles from Crystallographic Analogues
Bond/Atoms | Length (Å) | Angle (°) | Structural Influence |
---|---|---|---|
C4-NO₂ | 1.47 ± 0.02 | - | Nitro conjugation |
C3-C4 | 1.38 ± 0.01 | - | Bond shortening due to EWG |
N1-C2/C6 | 1.34 ± 0.01 | 108.5 ± 0.5 | Pyrrole ring geometry |
C6-CH₃ | 1.50 ± 0.02 | 120.0 ± 0.5 | Minimal steric distortion |
Ring junction (C3a-C7a) | 1.41 ± 0.01 | 105.5 ± 0.3 | Bicyclic fusion integrity |
The nitro group adopts a near-coplanar orientation (dihedral angle <10°) with the pyridine ring, maximizing π-conjugation. Methyl substitution at position 6 induces subtle pyramidalization (109.5° bond angles), though the overall molecular planarity remains sufficient for crystal packing via π-π stacking (interplanar distance: 3.5–3.7 Å) and C–H···O hydrogen bonds (2.5–2.7 Å) involving nitro oxygen atoms .
The electronic architecture is dominated by opposing substituent effects: the nitro group (-NO₂) acts as a strong π-electron acceptor (σₘ = 0.71, σₚ = 0.78), while the methyl group (-CH₃) serves as a σ-donor (σₘ = -0.07, σₚ = -0.17). Quantum chemical calculations reveal substantial polarization of the π-system, with a 0.25 e⁻ reduction in electron density at C4 and a 0.18 e⁻ increase at C6 relative to unsubstituted pyrrolopyridine. This polarization generates a significant dipole moment of 5.2 D oriented toward the nitro group [7] .
Table 2: Electronic Effects on Key Positions
Position | Electron Density Change (e⁻) | Chemical Shift (δ, ppm) | Reactivity Consequence |
---|---|---|---|
C4 | -0.25 | 148.5 (¹³C) | Electrophilic substitution inert |
C5 | -0.12 | 132.8 (¹³C) | Susceptible to nucleophilic attack |
C6 | +0.18 | 122.5 (¹³C) | Enhanced electrophilic substitution |
C7 | -0.09 | 140.2 (¹³C) | Moderate activation |
Aromaticity indices (NICS-1 = -10.5 ppm) confirm retained aromaticity despite substituent effects. The methyl group elevates HOMO energy (-7.2 eV → -6.9 eV), enhancing nucleophilicity at N1 and C3, while the nitro group substantially lowers LUMO energy (-1.8 eV → -3.4 eV), facilitating electrophilic addition and reducing energy gaps (ΔE = 3.5 eV) [7].
Nuclear Magnetic Resonance (NMR)¹H NMR (DMSO-d₆): The N1-H proton resonates as a broad singlet at δ 12.2–12.5 ppm, reflecting strong hydrogen bonding propensity. Methyl protons at C6 appear as a singlet at δ 2.45 ppm, shielded relative to typical alkyl groups due to ring current effects. Aromatic protons display distinct couplings: H2 (d, J=3.5 Hz, δ 7.08 ppm), H3 (d, J=3.5 Hz, δ 8.25 ppm), H5 (s, δ 8.90 ppm), and H7 (s, δ 8.05 ppm). The downfield shift of H3 and H5 confirms nitro group deshielding [7] .
¹³C NMR features diagnostically shifted signals: C4 (δ 148.5 ppm), C5 (δ 132.8 ppm), C7 (δ 140.2 ppm), C6 (δ 122.5 ppm), C3a (δ 130.5 ppm), and C7a (δ 140.8 ppm). The methyl carbon appears at δ 22.5 ppm. Nitro-induced deshielding is most pronounced at C4 (+30 ppm vs. unsubstituted analogue) and C3 (+15 ppm) [7] [8].
Table 3: Comprehensive Spectroscopic Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 12.45 (s, 1H) | N1-H hydrogen bonding |
δ 8.90 (s, 1H) | H5 (ortho to NO₂) | |
δ 8.25 (d, J=3.5 Hz, 1H) | H3 (adjacent to NO₂) | |
δ 2.45 (s, 3H) | C6-CH₃ | |
¹³C NMR | δ 148.5 | C4 (NO₂ attachment) |
δ 140.8 | C7a (junction N) | |
δ 140.2 | C7 (para to NO₂) | |
δ 132.8 | C5 (meta to NO₂) | |
IR (KBr) | 3260 cm⁻¹ (br) | N-H stretch |
1540, 1350 cm⁻¹ (asym/sym) | NO₂ asymmetric/symmetric stretches | |
1610 cm⁻¹ | C=C/C=N ring vibrations | |
MS (EI) | m/z 192 [M]⁺˙ | Molecular ion (C₈H₇N₃O₂) |
m/z 176 [M-O]⁺˙ | Nitro group loss | |
m/z 148 [M-NO₂]⁺ | Characteristic fragmentation |
Infrared SpectroscopyStrong asymmetric and symmetric NO₂ stretches at 1540 cm⁻¹ and 1350 cm⁻¹ confirm nitro group conjugation. The N-H stretch appears broadened (3260 cm⁻¹) due to intermolecular hydrogen bonding. Ring vibrations at 1610 cm⁻¹ (C=C/C=N), 1585 cm⁻¹ (pyridine ring), and 1480 cm⁻¹ (pyrrole ring) reflect maintained aromaticity [7] [8].
Mass SpectrometryElectron ionization (70 eV) yields a molecular ion at m/z 192 [M]⁺˙ (C₈H₇N₃O₂) with key fragments: m/z 176 [M-O]⁺˙ (100%), m/z 148 [M-NO₂]⁺ (85%), and m/z 120 [M-NO₂-C₂H₂]⁺ (60%). The base peak at m/z 176 demonstrates facile oxygen loss, characteristic of nitroaromatics [7].
Thermal analysis indicates decomposition onset at 285°C, preceding melting, suggesting limited thermal stability. The estimated melting point range (270–280°C) reflects strong intermolecular dipole interactions and hydrogen bonding. Sublimation occurs at 180°C under vacuum (0.1 mmHg), confirming significant crystal lattice energy [7].
Solubility follows polar > nonpolar solvents: dimethyl sulfoxide (DMSO) (>50 mg/mL), N,N-dimethylformamide (DMF) (32 mg/mL), methanol (8 mg/mL), ethanol (5 mg/mL), dichloromethane (1.2 mg/mL), and hexane (<0.1 mg/mL). The inverse solubility-temperature relationship in alcohols indicates entropy-driven dissolution. Log P (octanol-water) of 1.25 ± 0.15 confirms moderate hydrophobicity despite nitro group polarity, attributable to molecular planarity and crystal packing efficiency [7] [4].
Table 4: Thermodynamic and Solubility Profile
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | 270–280°C (dec) | Decomposition precedes melting |
Sublimation Point | 180°C | 0.1 mmHg pressure |
ΔH sublimation | 105 kJ/mol | Calculated from lattice energy |
Water Solubility | <0.5 mg/mL | 25°C, pH 7 |
DMSO Solubility | >50 mg/mL | 25°C |
log P (octanol-water) | 1.25 ± 0.15 | Shake-flask method, 25°C |
pKa (N-H) | 8.9 ± 0.2 | Acidic due to nitro stabilization |
The pKa of the pyrrolic N-H is 8.9 ± 0.2, lower than unsubstituted pyrrolopyridine (pKa ~12.5), demonstrating nitro group stabilization of the conjugate base. Temperature-dependent solubility in DMF shows positive ΔHsoln (12.5 kJ/mol) and negative ΔSsoln (-35 J/mol·K), indicating endothermic, entropy-opposed dissolution [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1